5-(Hydrazinylmethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydrazinylmethyl)-2-methoxyphenol is an organic compound that features a hydrazinylmethyl group attached to a methoxyphenol ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazine and phenol functional groups allows for a wide range of chemical reactivity, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with formaldehyde and hydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazinylmethyl group. A common synthetic route is as follows:
Starting Materials: 2-methoxyphenol, formaldehyde, and hydrazine.
Reaction Conditions: The reaction is often conducted in an aqueous or alcoholic solvent at elevated temperatures (50-100°C) to ensure complete conversion.
Procedure: 2-methoxyphenol is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then treated with hydrazine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydrazinylmethyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The hydrazine group can be reduced to form amines or other reduced products.
Substitution: The methoxy and phenol groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or hydrazine derivatives.
Substitution: Various substituted phenols or methoxy derivatives.
Scientific Research Applications
5-(Hydrazinylmethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydrazinylmethyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydrazinylmethyl)-2-methoxyphenol
- 5-(Hydrazinylmethyl)-3-methoxyphenol
- 5-(Aminomethyl)-2-methoxyphenol
Uniqueness
5-(Hydrazinylmethyl)-2-methoxyphenol is unique due to the specific positioning of the hydrazinylmethyl group on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydrazine and methoxy groups allows for a diverse range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
5-(Hydrazinylmethyl)-2-methoxyphenol, often referred to as a hydrazine derivative of 2-methoxyphenol, has garnered attention for its potential biological activities. This compound is characterized by a hydrazine functional group attached to a methoxy-substituted phenolic ring, which may influence its interactions with various biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules, including enzymes and receptors. The hydrazine group may facilitate the formation of reactive intermediates that can modulate enzymatic pathways or influence receptor binding.
- Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer.
Biological Activities
Recent studies have identified several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary cytotoxic assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various phenolic compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and Staphylococcus aureus .
- Cytotoxicity Assays : In a study assessing the cytotoxic effects on human cancer cell lines (MCF-7 breast cancer cells), this compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity .
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced the levels of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages by over 40% .
Data Summary
Biological Activity | Test System | Result |
---|---|---|
Antimicrobial | E. coli, S. aureus | MIC = 50 µg/mL |
Cytotoxicity | MCF-7 cells | IC50 = 25 µM |
Anti-inflammatory | LPS-stimulated macrophages | Cytokine reduction >40% |
Properties
CAS No. |
804429-21-8 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-(hydrazinylmethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-3-2-6(5-10-9)4-7(8)11/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
MJNZMIZJOBACOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.